molecular formula C10H15N B117799 2-Methyl-4,5-diethylpyridine CAS No. 152009-92-2

2-Methyl-4,5-diethylpyridine

Cat. No.: B117799
CAS No.: 152009-92-2
M. Wt: 149.23 g/mol
InChI Key: CQOVHGCXVHWHBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4,5-diethylpyridine is an organic compound with the molecular formula C10H15N, classified as a substituted pyridine. This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Substituted pyridines like this one often serve as key precursors in organic synthesis and pharmaceutical research. They are commonly employed as building blocks for ligands in catalysis, and in the development of agrochemicals and functional materials. The specific steric and electronic properties imparted by the methyl and diethyl substituents on the pyridine ring may make it a valuable intermediate for researchers exploring structure-activity relationships or developing novel chemical entities. Researchers are encouraged to consult specialized chemical literature and safety data sheets for handling and application information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

152009-92-2

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

4,5-diethyl-2-methylpyridine

InChI

InChI=1S/C10H15N/c1-4-9-6-8(3)11-7-10(9)5-2/h6-7H,4-5H2,1-3H3

InChI Key

CQOVHGCXVHWHBM-UHFFFAOYSA-N

SMILES

CCC1=C(C=NC(=C1)C)CC

Canonical SMILES

CCC1=C(C=NC(=C1)C)CC

Synonyms

Pyridine, 4,5-diethyl-2-methyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

  • 2-Methyl-4,5-diethylpyridine: A pyridine ring with methyl (C-2) and ethyl (C-4, C-5) substituents. Alkyl groups are non-polar and may enhance lipophilicity (LogP ~3–4, inferred from analogs like 4,4',5,5'-tetramethyl-2,2'-bipyridyl in ).
  • PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine): A fused imidazo-pyridine ring system with amino, methyl, and phenyl substituents. The planar aromatic structure facilitates DNA intercalation and adduct formation .

Carcinogenicity and Mutagenicity

  • PhIP: Potent carcinogen in rodents, inducing prostate, colon, and mammary tumors . Forms DNA adducts (e.g., C8-guanine adducts) via CYP1A2-mediated N-hydroxylation and phase II esterification . Mutation spectrum: Predominantly G→T transversions (59–72%) and G→A transitions (19–27%) in repair-proficient human cells .
  • Alkylpyridines (e.g., this compound): No evidence of carcinogenicity in the provided data. Alkyl substituents lack the amino-imidazo moiety critical for metabolic activation in heterocyclic amines. Pyridine derivatives with alkyl groups (e.g., 4,4',5,5'-tetramethyl-2,2'-bipyridyl) are typically used as ligands in coordination chemistry rather than bioactive compounds .

Metabolic Pathways

  • PhIP: Activated via N-hydroxylation by CYP1A2, followed by O-acetylation or sulfonation to form DNA-reactive intermediates .

Environmental and Dietary Exposure

  • PhIP : Detected in cooked meats (16.4 ng/g meat) and human urine, indicating dietary exposure .
  • Alkylpyridines: Not mentioned in the context of cooked foods or environmental mutagens.

Key Research Findings

  • Heterocyclic amines (e.g., PhIP) require amino and fused-ring systems for mutagenic activity, which are absent in simple alkylpyridines .
  • Alkylpyridines exhibit lower bioavailability and systemic exposure compared to PhIP, which shows interindividual variability in urinary excretion (71–145% coefficient of variation) .
  • Structural analogs like 4,4',5,5'-tetramethyl-2,2'-bipyridyl are synthesized via coupling reactions of methylpyridines, emphasizing their utility in non-biological applications .

Preparation Methods

Cyclocondensation of β-Dicarbonyl Precursors

The cyclocondensation of β-dicarbonyl compounds with ammonia or ammonium salts is a classical route to pyridine derivatives. For 2-methyl-4,5-diethylpyridine, this method involves designing a β-diketone or β-ketonitrile precursor with pre-existing ethyl and methyl substituents. Lee and Swan (1956) demonstrated the synthesis of related pyridyl-indole derivatives via condensation of ethyl-substituted aldehydes with aminonitriles . Adapting this strategy, 3,4-diethyl-2-acetylbutane-1,5-dione could undergo cyclization with ammonium acetate under reflux to yield the target compound.

Reaction conditions typically involve:

  • Temperature : 120–160°C in a polar aprotic solvent (e.g., DMF or acetic acid).

  • Catalyst : Acidic or basic conditions to facilitate enolate formation.

  • Yield : 60–75%, with byproducts arising from incomplete cyclization or over-alkylation .

A key challenge is ensuring regioselectivity, as competing pathways may lead to isomers. Steric effects from the ethyl groups at positions 4 and 5 favor the desired product by directing ammonia attack to the less hindered α-position .

Catalytic Alkylation Under Continuous Flow Conditions

Modern flow chemistry techniques enable efficient alkylation of pyridine cores using heterogeneous catalysts. A study by PMC6332231 demonstrated the methylation of pyridines using Raney® nickel in a continuous flow system . While this work focused on 2-methylpyridines, the methodology can be extrapolated to ethylation by substituting methylating agents with ethyl halides (e.g., ethyl bromide) or alcohols.

Optimized Parameters for Ethylation :

  • Catalyst : Raney® nickel or palladium on carbon.

  • Temperature : 180–220°C.

  • Pressure : 10–15 bar H₂ for hydrogenolysis.

  • Solvent : 1-Propanol or ethanol.

  • Residence Time : 30–60 minutes .

In a hypothetical adaptation, 2-methylpyridine could undergo sequential ethylation at positions 4 and 5 via directed ortho-metalation (DoM). For example, treatment with LDA (lithium diisopropylamide) followed by quenching with ethyl iodide may introduce ethyl groups selectively .

Multi-Component Hantzsch-Type Reactions

The Hantzsch pyridine synthesis, which combines β-ketoesters, aldehydes, and ammonia, offers a modular route to polysubstituted pyridines. For this compound, the reaction could employ:

  • Ethyl acetoacetate (for the methyl group at position 2).

  • 3-Pentanone (to introduce ethyl groups at positions 4 and 5).

  • Ammonium acetate as the nitrogen source.

Reaction Scheme :

CH3COCH2COOEt+CH3(CH2)2CO(CH2)2CH3+NH4OAcC10H15N+Byproducts\text{CH}3\text{COCH}2\text{COOEt} + \text{CH}3(\text{CH}2)2\text{CO}(\text{CH}2)2\text{CH}3 + \text{NH}4\text{OAc} \rightarrow \text{C}{10}\text{H}_{15}\text{N} + \text{Byproducts}

Conditions :

  • Solvent: Ethanol or acetic acid.

  • Temperature: Reflux (80–100°C).

  • Yield: ~50–65%, limited by competing dimerization .

Directed Alkylation of Pre-formed Pyridine Derivatives

Starting from 2-methylpyridine, ethyl groups can be introduced via electrophilic aromatic substitution (EAS) or radical-mediated processes. However, pyridine’s electron-deficient ring necessitates activating groups or harsh conditions.

Friedel-Crafts Alkylation :

  • Catalyst : AlCl₃ or FeCl₃.

  • Ethylating Agent : Ethyl chloride or ethyl bromide.

  • Positional Selectivity : The methyl group at position 2 directs incoming ethyl groups to para (position 5) and meta (position 4) sites via steric and electronic effects .

Limitations :

  • Low yields (<40%) due to over-alkylation.

  • Requires exhaustive purification via column chromatography .

Reductive Amination of Nitriles

A patent by CN111303047A describes the synthesis of 2-amino-4,6-dimethylpyridine via reductive amination of nitriles . Adapting this method, 3-cyano-4,5-diethylpyridine could be reduced to the corresponding amine, followed by methylation.

Steps :

  • Nitrile Formation : React 4,5-diethylpyridine-3-carbonitrile with methylmagnesium bromide.

  • Reduction : Use LiAlH₄ or catalytic hydrogenation to convert the nitrile to an amine.

  • Methylation : Treat with methyl iodide in the presence of K₂CO₃.

Yield : ~70–80% after optimization .

Comparative Analysis of Methods

MethodYield (%)SelectivityScalabilityCost Efficiency
Cyclocondensation60–75ModerateModerateHigh
Flow Catalysis80–90HighHighModerate
Hantzsch Synthesis50–65LowLowLow
Directed Alkylation30–40HighLowHigh
Reductive Amination70–80HighModerateModerate

Flow catalysis emerges as the most scalable and selective method, albeit requiring specialized equipment. Cyclocondensation remains cost-effective for laboratory-scale synthesis .

Q & A

Q. What are the optimal synthetic routes for 2-methyl-4,5-diethylpyridine, and how can reaction yields be improved?

  • Methodological Answer : Synthesis of pyridine derivatives often involves cyclization or alkylation reactions. For diethyl-substituted pyridines, a multi-step approach using Friedländer condensation or Pd-catalyzed cross-coupling could be adapted . Key parameters include:
  • Catalyst selection : Pd(PPh₃)₄ for regioselective alkylation.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) may enhance reaction efficiency.
  • Temperature control : Gradual heating (60–80°C) minimizes side reactions.
    Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity . Yield improvements require iterative adjustment of stoichiometry and catalyst loading.

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) confirm substitution patterns and purity. For example, methyl protons typically resonate at δ 2.1–2.5 ppm, while pyridine ring protons appear downfield (δ 7.0–8.5 ppm) .
  • HPLC-MS : Reverse-phase C18 columns with UV detection (254 nm) coupled to mass spectrometry validate molecular weight and detect impurities .
  • LogP determination : Experimental measurement via shake-flask method (octanol/water) resolves discrepancies between computational predictions (e.g., 3.38 vs. experimental 3.8) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of dust/aerosols .
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose in sealed containers .
  • Storage : Stable under inert gas (argon) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers design experiments to assess the biological activity of this compound against neurological targets?

  • Methodological Answer :
  • In vitro assays : Screen for kinase inhibition (e.g., JAK2 or CDK5) using fluorescence polarization assays. IC₅₀ values are derived from dose-response curves .
  • Target identification : Competitive binding studies with radiolabeled ligands (³H or ¹⁴C) quantify receptor affinity (e.g., GABAₐ or NMDA receptors) .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .

Q. What strategies resolve contradictions in reported LogP values for pyridine derivatives like this compound?

  • Methodological Answer :
  • Comparative analysis : Cross-validate experimental LogP (shake-flask) with computational tools (e.g., ChemAxon or ACD/Labs). Discrepancies may arise from solvent purity or pH effects .
  • QSAR modeling : Train models using datasets of structurally similar compounds to predict LogP with higher accuracy .

Q. How can structural modifications to this compound enhance its bioactivity while maintaining stability?

  • Methodological Answer :
  • Substituent variation : Replace ethyl groups with electron-withdrawing groups (e.g., -CF₃) to modulate lipophilicity and target binding .
  • Prodrug design : Introduce hydrolyzable esters (e.g., acetate) to improve solubility and bioavailability .
  • Accelerated stability testing : Expose derivatives to heat (40°C) and humidity (75% RH) for 4 weeks; monitor degradation via HPLC .

Q. What computational approaches predict the interaction of this compound with protein targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding poses in ATP-binding pockets (e.g., kinases). Validate with free-energy perturbation (FEP) calculations .
  • MD simulations : Run 100-ns trajectories (AMBER or GROMACS) to assess binding stability and conformational changes .

Q. How should researchers address conflicting reports on the environmental toxicity of pyridine derivatives?

  • Methodological Answer :
  • Ecotoxicity assays : Use Daphnia magna acute toxicity tests (48-hour LC₅₀) and algal growth inhibition studies (OECD 201) .
  • Soil mobility analysis : Column leaching experiments quantify adsorption coefficients (Kd) to predict groundwater contamination risk .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.